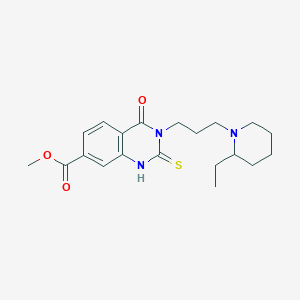

Methyl 3-(3-(2-ethylpiperidin-1-yl)propyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

説明

特性

IUPAC Name |

methyl 3-[3-(2-ethylpiperidin-1-yl)propyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O3S/c1-3-15-7-4-5-10-22(15)11-6-12-23-18(24)16-9-8-14(19(25)26-2)13-17(16)21-20(23)27/h8-9,13,15H,3-7,10-12H2,1-2H3,(H,21,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQOJWIWEWIWHQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1CCCN2C(=O)C3=C(C=C(C=C3)C(=O)OC)NC2=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Methyl 3-(3-(2-ethylpiperidin-1-yl)propyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound with significant potential in pharmacology due to its unique structural features. This compound belongs to the quinazoline family, which is known for a variety of biological activities including anticancer and antimicrobial properties. The following sections detail its biological activity, synthesis, and potential applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 389.51 g/mol. The structure includes a tetrahydroquinazoline core, a thioxo group, and a carboxylate moiety, which contribute to its chemical reactivity and biological activity.

Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | C20H27N3O3S |

| Molecular Weight | 389.51 g/mol |

| Core Structure | Tetrahydroquinazoline |

| Functional Groups | Thioxo group, Carboxylate moiety |

Anticancer Activity

Preliminary studies have indicated that compounds similar to Methyl 3-(3-(2-ethylpiperidin-1-yl)propyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate exhibit significant anticancer properties. Quinazoline derivatives are particularly noted for their ability to inhibit tumor growth through various mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:

A study demonstrated that a related quinazoline derivative effectively inhibited the proliferation of cancer cells by inducing apoptosis via the mitochondrial pathway. This suggests that Methyl 3-(3-(2-ethylpiperidin-1-yl)propyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate may possess similar mechanisms of action.

Antimicrobial Properties

The thioxo group present in the compound is associated with antimicrobial activity. Similar derivatives have shown effectiveness against a range of bacterial strains.

Research Findings:

In vitro studies have reported that quinazoline derivatives exhibit bactericidal effects against both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve interference with bacterial DNA synthesis.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for elucidating its pharmacological profile. Interaction studies indicate that it may bind to specific receptors or enzymes involved in disease pathways.

Synthesis

The synthesis of Methyl 3-(3-(2-ethylpiperidin-1-yl)propyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves multi-step organic reactions. Each step must be optimized for yield and purity:

- Formation of the Tetrahydroquinazoline Core: This involves cyclization reactions.

- Introduction of the Thioxo Group: Often achieved through sulfurization methods.

- Carboxylation: Adding the carboxylate moiety can be done via esterification reactions.

Synthesis Overview Table

| Step | Reaction Type | Key Reagents |

|---|---|---|

| Tetrahydroquinazoline Core | Cyclization | Various amines |

| Thioxo Group | Sulfurization | Sulfur sources |

| Carboxylation | Esterification | Carboxylic acids |

Applications

The potential applications of Methyl 3-(3-(2-ethylpiperidin-1-yl)propyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate span various fields:

- Pharmaceutical Development: As a lead compound for developing new anticancer or antimicrobial agents.

- Biochemical Research: To study enzyme interactions and biological pathways.

- Synthetic Chemistry: As a building block for synthesizing other complex organic molecules.

類似化合物との比較

Core Heterocycle and Functional Groups

Key Observations :

- The tetrahydroquinazoline core (target) is distinct from the imidazopyridine cores of 1l and 2d, leading to differences in electronic properties and biological activity.

- The 2-thioxo group in the target compound may enhance hydrogen-bonding interactions compared to the cyano and nitrophenyl groups in 1l/2d.

Physical Properties and Spectral Data

Key Observations :

- The diethyl carboxylate groups in 1l/2d likely confer higher molecular weights compared to the target’s methyl carboxylate .

Conformational and Electronic Features

- Piperidine Puckering : The target’s 2-ethylpiperidine group may adopt chair or twist-boat conformations, analyzed via Cremer-Pople puckering parameters . In contrast, 1l/2d lack piperidine moieties but feature flexible phenethyl/benzyl chains.

Q & A

Q. How to analyze conflicting data on enzyme inhibition potency in different assay formats?

- Methodological Answer : Compare kinetic parameters (Km, Vmax) across formats (e.g., fluorometric vs. radiometric assays). Use Lineweaver-Burk plots to identify noncompetitive inhibition artifacts caused by compound aggregation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。